molecular formula C11H16N2OS B8742546 N-(2-hydroxy-1,1-dimethylethyl)-N'-phenylthiourea

N-(2-hydroxy-1,1-dimethylethyl)-N'-phenylthiourea

Cat. No. B8742546
M. Wt: 224.32 g/mol
InChI Key: PCNGWFKGHXJWRQ-UHFFFAOYSA-N
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Patent
US08211412B2

Procedure details

N-(1-hydroxy-2-methylpropan-2-yl)-N′-phenylthiourea (80.1 g, 0.36 mol) was dissolved in 2,400 mL of 35% HCl, and the resulting mixture was stirred while heating at 90° C. for 1.5 hours. After cooling, the mixture was neutralized with NaOH and extracted with diethyl ether. The extract was washed with saturated brine and then anhydrous sodium sulfate was added. The organic phase was distilled off under reduced pressure and the residue was washed three times with hexane. The crystals thus obtained were dried under reduced pressure at room temperature, and then recrystallized from methanol twice to give 22.4 g of the title compound (yield 18%).
Quantity
80.1 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
18%

Identifiers

REACTION_CXSMILES
O[CH2:2][C:3]([NH:6][C:7]([NH:9][C:10]1[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=1)=[S:8])([CH3:5])[CH3:4].[OH-].[Na+]>Cl>[CH3:2][C:3]1([CH3:5])[CH2:4][S:8][C:7]([NH:9][C:10]2[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=2)=[N:6]1 |f:1.2|

Inputs

Step One
Name
Quantity
80.1 g
Type
reactant
Smiles
OCC(C)(C)NC(=S)NC1=CC=CC=C1
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
90 °C
Stirring
Type
CUSTOM
Details
the resulting mixture was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling
EXTRACTION
Type
EXTRACTION
Details
extracted with diethyl ether
WASH
Type
WASH
Details
The extract was washed with saturated brine
ADDITION
Type
ADDITION
Details
anhydrous sodium sulfate was added
DISTILLATION
Type
DISTILLATION
Details
The organic phase was distilled off under reduced pressure
WASH
Type
WASH
Details
the residue was washed three times with hexane
CUSTOM
Type
CUSTOM
Details
The crystals thus obtained
CUSTOM
Type
CUSTOM
Details
were dried under reduced pressure at room temperature
CUSTOM
Type
CUSTOM
Details
recrystallized from methanol twice

Outcomes

Product
Name
Type
product
Smiles
CC1(N=C(SC1)NC1=CC=CC=C1)C
Measurements
Type Value Analysis
AMOUNT: MASS 22.4 g
YIELD: PERCENTYIELD 18%
YIELD: CALCULATEDPERCENTYIELD 30.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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